molecular formula C2H5N9 B8181717 5,5-Bis-1H-tetrazole diammonium salt

5,5-Bis-1H-tetrazole diammonium salt

Cat. No.: B8181717
M. Wt: 155.12 g/mol
InChI Key: QVOQUIPJXONQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Bis-1H-tetrazole diammonium salt is a chemical compound with the molecular formula C2H8N10 and a molecular weight of 172.15 g/mol. It is known for its unique tetrazole structure, which consists of two tetrazole rings connected by a single bond.

Scientific Research Applications

5,5-Bis-1H-tetrazole diammonium salt has a wide range of scientific research applications, including:

    Energetic Materials: Due to its high nitrogen content, the compound is used in the synthesis of nitrogen-rich energetic materials.

    Biochemical Research: The compound interacts with various enzymes, proteins, and biomolecules, forming complexes with metal ions.

    Thermal Stability Studies: The compound’s thermal stability is of interest in the development of materials that can withstand high temperatures without decomposing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis-1H-tetrazole diammonium salt typically involves the reaction of dicyan with sodium azide and ammonium chloride in water as a reaction medium . The process can be summarized as follows:

    Starting Materials: Dicyan, sodium azide, ammonium chloride, and water.

    Reaction Conditions: The reaction is carried out in an aqueous medium, and the mixture is stirred to ensure complete dissolution of the reactants.

    Isolation: The resulting this compound precipitates out of the solution and can be isolated by filtration.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of aqueous hydrogen peroxide to a solution containing hydrogen cyanide or sodium cyanide, sodium azide, and a catalytic amount of copper sulfate . The reaction mixture is then heated to facilitate the oxidation and cyclization reactions, leading to the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5-Bis-1H-tetrazole diammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced tetrazole derivatives.

    Substitution: The tetrazole rings in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5,5-Bis-1H-tetrazole diammonium salt involves the ring-opening reaction of the tetrazole rings. This reaction leads to the release of gaseous products such as hydrogen cyanide, hydrogen azide, and ammonia . The compound’s interactions with metal ions and other biomolecules also play a crucial role in its biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(1H-tetrazolyl)amine monohydrate: This compound shares a similar tetrazole structure and is also used in energetic materials.

    Di(1H-tetrazol-5-yl)methanone oxime: Another nitrogen-rich tetrazole compound with applications in energetic materials.

    5,5’-(Hydrazonomethylene)bis(1H-tetrazole): Known for its excellent detonation velocities and thermal stability.

Uniqueness

5,5-Bis-1H-tetrazole diammonium salt stands out due to its high nitrogen content and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its applications in both energetic materials and biochemical research highlight its unique properties.

Properties

IUPAC Name

azane;5-(2H-tetrazol-5-yl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N8.H3N/c3-1(4-8-7-3)2-5-9-10-6-2;/h(H,3,4,7,8)(H,5,6,9,10);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOQUIPJXONQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C2=NNN=N2.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3021-02-1
Record name 5,5′-Bi-2H-tetrazole, ammonium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3021-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Bis-1H-tetrazole diammonium salt
Reactant of Route 2
5,5-Bis-1H-tetrazole diammonium salt
Reactant of Route 3
5,5-Bis-1H-tetrazole diammonium salt
Reactant of Route 4
5,5-Bis-1H-tetrazole diammonium salt
Reactant of Route 5
5,5-Bis-1H-tetrazole diammonium salt
Reactant of Route 6
5,5-Bis-1H-tetrazole diammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.